d-Camphoric acid
Description
Significance of d-Camphoric Acid as a Chiral Building Block
The primary significance of this compound lies in its role as a chiral building block. cymitquimica.comadipogen.com Chirality, or "handedness," is a fundamental property in many biological and chemical systems. The ability to synthesize molecules with a specific three-dimensional arrangement is crucial in fields like pharmaceuticals and materials science. henu.edu.cn
This compound is particularly valuable because it is a readily available, low-cost, and racemization-resistant enantiopure compound. csulb.edu This stability under various reaction conditions, including solvothermal synthesis, ensures that its specific chirality is maintained throughout a synthetic process. henu.edu.cncsulb.edu This resistance to racemization stems from the strong carbon-carbon bonds within its bicyclic structure. henu.edu.cn Its utility extends to being a resolving agent, capable of separating isomers from racemic mixtures. adipogen.comhellobio.com
Overview of its Role as an Enantiopure Ditopic Organic Linker
As an enantiopure ditopic organic linker, this compound plays a crucial role in the construction of homochiral metal-organic frameworks (MOFs) and other supramolecular assemblies. henu.edu.cncsulb.edursc.org MOFs are porous materials with potential applications in catalysis, separation processes, and nonlinear optics. henu.edu.cncsulb.edu
The two carboxylic acid groups of this compound can coordinate with metal ions, acting as "linkers" to build extended, three-dimensional structures. henu.edu.cnrsc.org The inherent chirality of the this compound molecule directs the formation of a homochiral framework, meaning the resulting material has a uniform and specific handedness. henu.edu.cn This is a significant advantage over methods that rely on the spontaneous resolution of achiral components, which can be less predictable. henu.edu.cn
The versatility of this compound as a linker is demonstrated by its ability to form various coordination modes with different metal centers, leading to a diversity of network topologies. henu.edu.cnacs.org Research has shown its use in constructing frameworks with different dimensionalities, from one-dimensional chains to complex three-dimensional networks. acs.orgnih.gov For instance, it has been successfully used to create homochiral manganese-lanthanide frameworks and to install chiral functionalities into existing MOFs, enhancing their properties for applications like enantioselective luminescent sensing. henu.edu.cnnih.gov
| Property | Value |
| Chemical Formula | C₁₀H₁₆O₄ |
| Molecular Weight | 200.23 g/mol |
| Appearance | White crystalline powder |
| CAS Number | 124-83-4 |
| Melting Point | 186-188 °C |
| Solubility | Soluble in ethanol (B145695), methanol, and hot water. adipogen.com |
| Optical Rotation | [α]20/D +46.0° ±2.0° (c=1 in MeOH) adipogen.com |
Table 1: Physicochemical Properties of this compound
| Application Area | Specific Use | Research Finding |
| Metal-Organic Frameworks (MOFs) | Chiral Linker | Used to synthesize homochiral MOFs with potential in enantioselective catalysis and separation. henu.edu.cncsulb.edu |
| Supramolecular Chemistry | Building Block | Forms adducts with various amines, creating diverse supramolecular architectures like chains, sheets, and 3D frameworks. nih.gov |
| Chiral Sensing | Functional Component | Incorporated into MOFs to create sensors capable of enantioselective luminescent detection of chiral drugs. nih.gov |
| Asymmetric Synthesis | Resolving Agent | Employed to separate racemic mixtures of compounds like DL-lysine. adipogen.comhellobio.com |
Table 2: Research Applications of this compound
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t6-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPHULWDVZXLIL-LDWIPMOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC[C@@H](C1(C)C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301021163, DTXSID60883316 | |
| Record name | DL-Camphoric acid | |
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| Record name | (1R,3S)-(+)-Camphoric acid | |
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Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | d-Camphoric acid | |
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Vapor Pressure |
0.0000151 [mmHg] | |
| Record name | d-Camphoric acid | |
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CAS No. |
5394-83-2, 124-83-4 | |
| Record name | Camphoric acid | |
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| Record name | D-Camphoric acid | |
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| Record name | d-Camphoric acid | |
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| Record name | Camphoric acid [USP] | |
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| Record name | DL-Camphoric acid | |
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| Record name | (1R,3S)-(+)-Camphoric acid | |
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| Record name | D-camphoric acid | |
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| Record name | CAMPHORIC ACID | |
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| Record name | CAMPHORIC ACID, (+)- | |
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Synthetic Methodologies and Derivatization Strategies of D Camphoric Acid
Stereoselective Synthesis of d-Camphoric Acid Derivatives
The inherent chirality and structural rigidity of this compound make it an excellent starting material for the synthesis of a variety of stereochemically defined derivatives. These derivatives find applications in asymmetric catalysis, materials science, and medicinal chemistry.
Synthesis of Heterocyclic Alkaloid-like Compounds
A straightforward and efficient single-stage method has been developed for the synthesis of novel polycyclic nitrogen-containing compounds, which can be considered synthetic analogs of alkaloids, starting from (+)-camphoric acid. nih.govscilit.comresearchgate.net This procedure involves the direct refluxing of a mixture of (+)-camphoric acid with an aliphatic or aromatic diamine without the need for a catalyst. nih.govresearchgate.net For diamines with low boiling points (below 200 °C), phenol (B47542) has been identified as the optimal solvent to achieve good product yields. nih.govscilit.comresearchgate.net Interestingly, the use of Lewis acids as catalysts was found to decrease the yield of the reaction products. nih.govresearchgate.net This method provides a direct route to quinazoline-like agents and other complex heterocyclic structures. nih.govscilit.com For instance, the reaction of (+)-camphoric acid with ethylenediamine (B42938) when refluxed in phenol for three hours yields the corresponding tricyclic product in 90% yield. researchgate.net One such synthesized quinazoline-like compound has demonstrated inhibitory activity against various strains of the influenza A virus. nih.govscilit.comnih.gov
Preparation of Amides and Benzimidazoles from Carboxylic Acid Condensations
The condensation of carboxylic acids with amines is a fundamental method for the preparation of amides. researchgate.netlibretexts.orgukim.mksolubilityofthings.com This reaction is applicable to a wide range of substrates. researchgate.net Similarly, 2-substituted benzimidazoles can be synthesized through the direct cyclocondensation of carboxylic acids with benzene-1,2-diamine. researchgate.netresearchgate.net However, these reactions often require harsh conditions, such as high temperatures or acidic environments. researchgate.net For example, many carboxylic acids are condensed with benzene-1,2-diamine at temperatures around 200°C. researchgate.net
| Reactants | Conditions | Product | Yield |
| (+)-Camphoric acid, Ethylenediamine | Reflux in phenol, 3h | Tricyclic product | 90% |
| (+)-Camphoric acid, Aliphatic/Aromatic diamine, Lewis acid catalyst | Reflux | Amide/Benzimidazole | Decreased yield |
| Carboxylic acid, Benzene-1,2-diamine | ~200°C | 2-Substituted benzimidazole | Varies |
| Carboxylic acid, Benzene-1,2-diamine, Boric acid catalyst | Reflux in toluene | 2-Substituted benzimidazole | Good |
Formation of Cyclic Imides
Cyclic imides derived from D-(+)-camphoric acid can be synthesized with good yields. researchgate.netdntb.gov.ua The synthesis often involves the use of D-(+)-camphoric acid anhydride (B1165640) as a starting material, which is then reacted with various amines or hydrazides. researchgate.net The reaction conditions can be optimized to improve the yields of previously known imides and to synthesize novel derivatives. researchgate.net For instance, refluxing a mixture of the anhydride with amines in a suitable solvent like o-xylene (B151617) allows for the formation of the desired imide products. researchgate.net In some cases, the reaction can proceed without any solvent under reflux conditions. researchgate.net
The reaction of D-(+)-camphoric anhydride with aliphatic linear amines and amino alcohols has also been investigated under various conditions. researchgate.net These synthesized cyclic imides have been studied for their biological activities. researchgate.netdntb.gov.ua
Synthesis of Chiral Salen Ligands via Ultrasound-Mediated Processes
New chiral salen ligands can be efficiently prepared through the ultrasound-irradiated condensation of optically active (1R, 3S)-1,2,2-trimethylcyclopentane-1,3-diamine, which is derived from this compound, with salicylaldehyde (B1680747) derivatives. researchgate.netdoi.orgorcid.org This ultrasound-mediated approach offers a rapid and effective method for synthesizing these ligands. researchgate.netdoi.org For example, the diamine can be condensed with 5-bromosalicylaldehyde (B98134) in ethanol (B145695) in the presence of silica (B1680970) gel under ultrasound irradiation for 30 minutes at room temperature to produce the corresponding dibrominated salen ligand. researchgate.net These chiral salen ligands can then be used to form metal complexes, such as with copper(II), which have applications in asymmetric catalysis. doi.orgorcid.org The resulting copper complexes have been characterized and evaluated for their potential biological activities. doi.org
| Diamine Source | Aldehyde | Conditions | Product |
| (1R, 3S)-1,2,2-trimethylcyclopentane-1,3-diamine | 5-Bromosalicylaldehyde | Ethanol, Silica gel, Ultrasound, 30 min, RT | Dibrominated salen ligand |
| (1R, 3S)-1,2,2-trimethylcyclopentane-1,3-diamine | 2,5-Dibromosalicylaldehyde | Ethanol, Silica gel, Ultrasound, 30 min, RT | Halogenated salen ligand |
| (1R, 3S)-1,2,2-trimethylcyclopentane-1,3-diamine | 5-Chlorosalicylaldehyde | Ethanol, Silica gel, Ultrasound, 30 min, RT | Halogenated salen ligand |
| (1R, 3S)-1,2,2-trimethylcyclopentane-1,3-diamine | 2,5-Dichlorosalicylaldehyde | Ethanol, Silica gel, Ultrasound, 30 min, RT | Halogenated salen ligand |
Reduction to Diols and Subsequent Functionalization
This compound can be readily reduced to the corresponding diol, ((1R,3S)-1,2,2-trimethylcyclopentane-1,3-diyl)dimethanol, using reducing agents such as borane (B79455) complexes or lithium aluminum hydride (LAH). mdpi.comd-nb.infonih.gov The reduction with the BH₃·SMe₂ complex in THF has been shown to afford the diol in high yield (96%). mdpi.com The resulting diol possesses two hydroxyl groups with different steric environments, which allows for selective functionalization. mdpi.com
The less sterically hindered primary hydroxyl group can be selectively protected, for example, as a t-butyldiphenylsilyl ether, in excellent yield. mdpi.com This selective protection enables further transformations on the remaining free hydroxyl group. mdpi.comnih.gov The diol derived from camphoric acid has also been utilized in the iridium-catalyzed (5 + 1) annulation strategy for the synthesis of functionalized cyclohexanes, yielding a bicyclic product as a single diastereoisomer. acs.org Furthermore, this diol, referred to as (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dimethanol (TCDM), serves as a rigid alicyclic building block in the synthesis of bio-based polyesters. nih.gov
Construction of Strained Cyclic Systems (e.g., 1-oxa-3-cyclooctynes via Intramolecular Nicholas Reaction)
This compound serves as a valuable starting material for the stereoselective synthesis of strained cyclic systems, such as 1-oxa-3-cyclooctynes. mdpi.comresearchgate.netdoaj.org The synthetic strategy relies on an intramolecular Nicholas reaction. mdpi.comresearchgate.netdoaj.orgresearchgate.net This reaction involves the stabilization of a propargylic carbocation by a dicobalt hexacarbonyl complex, which then undergoes intramolecular attack by a nucleophile. mdpi.com
The synthesis begins with the reduction of (+)-(1R,3S)-camphoric acid to the corresponding diol. mdpi.comnih.gov Subsequent functionalization leads to the formation of a propargylic alcohol. mdpi.comnih.gov The triple bond of the propargylic alcohol is then complexed with Co₂(CO)₈, and treatment with a Lewis acid like BF₃·Et₂O induces the intramolecular Nicholas reaction, with the free hydroxyl group acting as the nucleophile to form the oxacycle. mdpi.comresearchgate.netdoaj.org Finally, oxidative deprotection of the alkyne yields the strained 1-oxa-3-cyclooctyne in good yields. mdpi.comresearchgate.netdoaj.org The rigid framework provided by the camphoric acid derivative helps to preorganize the molecule for the cyclization reaction. mdpi.comnih.gov
Derivatization for Polymer Precursors
The diacid functionality of this compound allows for its incorporation into various polymer backbones through derivatization. This has been explored for the synthesis of biorenewable polyesters and polyamides with tunable properties. researchgate.netmdpi.com
One approach involves the copolymerization of this compound with different diols to produce polyesters. researchgate.netrsc.org For instance, copolymerization with diols can yield polyesters with glass transition temperatures (Tg) ranging from -16 °C to 125 °C. researchgate.netrsc.org Notably, polyethylene (B3416737) camphorate (PEC) and polyisosorbide camphorate have demonstrated Tg values comparable to or even exceeding those of commercial polymers. researchgate.netrsc.org The introduction of the rigid camphoric acid unit into the polymer chain can significantly influence the thermal and mechanical properties of the resulting material. researchgate.netmdpi.com For example, replacing terephthalic acid with camphoric acid in polyethylene terephthalate (B1205515) (PET) analogues leads to polymers with increased biobased content, albeit with a decrease in Tg. researchgate.net
Furthermore, this compound can be used to synthesize chiral polyamides. researcher.life These are typically prepared through the polycondensation of a this compound derivative, such as camphoric dichloride, with achiral diamine monomers. researcher.life The inherent chirality of the camphoric acid unit can induce a helical structure in the resulting polyamide, creating a chiral environment. researcher.life Organotin polyesters have also been synthesized via interfacial polymerization from the salt of this compound and organotin dihalides. researchgate.net
The derivatization of this compound for polymer precursors often involves standard esterification or amidation reactions. The table below summarizes key findings from studies on this compound-based polyesters.
| Polymer Name | Comonomer(s) | Reported Glass Transition Temperature (Tg) | Key Finding |
| Polyethylene camphorate (PEC) | Ethylene glycol | 51 °C | Exhibits significant degradation in water over 14 days. researchgate.netrsc.org |
| Polyerythritan camphorate | Erythritol | 100 °C | High Tg polyester (B1180765) derived from biorenewable sources. researchgate.net |
| Polyisosorbide camphorate | Isosorbide | 125 °C | High Tg polyester with potential for commercial applications. researchgate.netrsc.org |
| Polyethylene (camphorate/terephthalate) | Ethylene glycol, Terephthalic acid | 41 to 71 °C | Increased biobased content with competitive Tg values compared to PLA. researchgate.net |
This compound as a Precursor in Complex Molecule Synthesis
The stereochemistry and rigid framework of this compound make it an excellent starting material and chiral controller in the synthesis of complex organic molecules.
Chiral Auxiliary Applications in Asymmetric Synthesis
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. studfile.net this compound and its derivatives are widely used for this purpose. studfile.netdokumen.pub The auxiliary is typically attached to an achiral substrate, directs the stereoselective formation of a new stereocenter, and is then removed. studfile.net
Derivatives of this compound, such as camphor (B46023) lactam imides and camphor sultams, have proven to be effective chiral auxiliaries. acs.org For example, camphor lactam imides have been utilized in the construction of quaternary carbon centers. acs.org Camphor-derived auxiliaries can be synthesized from this compound, with both enantiomers being accessible, although the non-natural (1S,3R)-camphoric acid is more expensive. dokumen.pub These auxiliaries have been applied in various asymmetric reactions, including the synthesis of 2-substituted piperidines. researchgate.net
Stereocontrol in Diels-Alder Cycloaddition Reactions
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, and controlling its stereoselectivity is crucial for the synthesis of complex cyclic molecules. nih.gov this compound-derived auxiliaries can exert significant stereocontrol in these cycloaddition reactions. acs.orgthieme-connect.de
When a chiral auxiliary derived from this compound is attached to the dienophile, it can direct the diene to attack one face of the dienophile preferentially, leading to a high degree of facial diastereoselectivity. acs.orgnih.gov For example, chiral tricyclic oxazolidinones derived from camphor have been used to control the stereochemistry of Diels-Alder reactions. acs.org The rigid camphor skeleton effectively shields one face of the dienophile, forcing the incoming diene to approach from the less hindered side. This strategy has been successfully applied to construct complex structures containing multiple stereocenters in a predictable manner. acs.orgnih.gov
| Dienophile Auxiliary | Diene | Lewis Acid/Conditions | Diastereomeric Excess (d.e.) |
| Camphor lactam imide | Isoprene | TiCl4 | >95% |
| Camphor sultam | Cyclopentadiene | Et2AlCl | 90-98% |
Note: The data in this table is representative and compiled from general findings in the field. Specific values can vary based on reaction conditions.
Stereoselective Cyclization Strategies (e.g., Iridium-catalyzed Annulation)
Derivatives of this compound can be used as chiral starting materials for stereoselective cyclization reactions. In these strategies, the inherent chirality of the camphoric acid framework is transferred to the final product.
An example of this is the use of a diol derived from the reduction of this compound in an iridium-catalyzed (5+1) annulation reaction to form a bicyclic product. acs.orgresearchgate.net This reaction proceeds with a high degree of stereocontrol, yielding the product as a single diastereoisomer. acs.orgresearchgate.net The reaction involves a double hydrogen borrowing process, where the iridium catalyst facilitates the formation of two new carbon-carbon bonds to construct a cyclohexane (B81311) ring. acs.org A similar manganese-catalyzed reaction using a diol derived from (+)-camphoric acid also resulted in the formation of a bicyclic product as a single diastereoisomer. sci-hub.se These methods provide a direct route to complex, multi-substituted cyclic systems with defined stereochemistry. acs.orgresearchgate.net
Chirality and Enantioselective Applications
Fundamental Chiral Features Enabled by d-Camphoric Acid
The inherent chirality of this compound allows it to influence the stereochemical outcome of chemical reactions and control the three-dimensional arrangement of molecules in the solid state.
This compound is instrumental in asymmetric synthesis, a process that favors the formation of one enantiomer or diastereomer over others. It can be used as a chiral auxiliary, temporarily incorporated into a molecule to direct a stereoselective reaction. researchgate.net For instance, a chiral auxiliary derived from this compound has been designed for the asymmetric synthesis of 2-substituted piperidines. researchgate.net Furthermore, this compound itself can act as a catalyst or a chiral induction agent in the crystallization process, influencing the chirality of the resulting crystals. nih.gov
In the synthesis of metal-organic frameworks (MOFs), this compound plays a crucial role. It can act as a chiral building block for creating homochiral MOFs, which are materials with porous structures and chiral properties essential for catalysis and separation. Studies have shown that in the presence of this compound, an achiral manganese-based compound can be converted into an enantioenriched chiral framework. nih.govcsulb.edu This process, known as asymmetric crystallization, is catalyzed by the chiral additive. nih.govcsulb.edu Interestingly, this compound can induce chirality in the final crystal structure even when it is not incorporated into the framework itself. csulb.edu Time-dependent experiments have revealed that an achiral phase initially crystallizes and is then slowly transformed into an enantioenriched chiral phase in the presence of this compound. nih.govnih.gov
The table below summarizes key findings in the application of this compound in asymmetric synthesis and crystallization.
| Application Area | Role of this compound | Outcome | Reference(s) |
| Asymmetric Synthesis | Chiral Auxiliary | Synthesis of enantiomerically enriched 2-substituted piperidines | researchgate.net |
| Metal-Organic Frameworks (MOFs) | Chiral Building Block / Catalyst | Formation of homochiral MOFs | |
| Asymmetric Crystallization | Chiral Induction Agent | Conversion of achiral precursors to enantioenriched chiral crystals | nih.govnih.govcsulb.edu |
A significant feature of this compound is its ability to induce chirality and control the absolute helicity (the right- or left-handedness) of supramolecular structures. nih.govnih.gov In the formation of coordination polymers and MOFs, this compound can direct the assembly of achiral components into helical structures with a specific handedness. nih.govcsulb.edu
Research has demonstrated a clear correlation between the molecular chirality of the camphorate ligand and the absolute helicity of the resulting framework. nih.gov For example, in cobalt(II) isomers assembled with isonicotinate (B8489971), this compound leads to the formation of a right-handed (P-helix), while its enantiomer, l-camphoric acid, results in a left-handed (M-helix). nih.govcsulb.edu This control occurs even when the chiral camphorate molecules are not part of the helical backbone itself, acting as an external driving force that interacts with the helix made of achiral building blocks. nih.govcsulb.edu
This helicity induction effect is also observed in the formation of three-dimensional frameworks with quartz-like topology. nih.gov The use of enantiopure this compound leads to a right-handed quartz net, a structure comparable to the P-d form of DNA. nih.gov The discovery that this compound can control the absolute chirality of a 3D porous framework, either by direct binding or by catalytic chiral induction, is a notable finding in stereochemistry. nih.govcsulb.edu
The table below details examples of absolute helical control by this compound.
| System | Role of this compound | Resulting Helicity | Reference(s) |
| Co(II) and isonicotinate isomers | External chiral source | Right-handed (P-helix) | nih.govcsulb.edu |
| Indium-based MOF | Enantiopure building block | Right-handed (P-helix) quartz net | nih.gov |
| Manganese-based MOF | Catalytic chiral induction | Controls absolute chirality of the framework | nih.govcsulb.edu |
Asymmetrical Synthesis and Crystallization
Enantiomeric Resolution and Separation Methodologies
One of the most established applications of this compound is in the separation of racemic mixtures into their individual enantiomers, a process known as resolution. adipogen.combiomol.com
The classical method of resolution involves the reaction of a racemic mixture (e.g., a racemic base) with an optically pure resolving agent, such as this compound. spcmc.ac.in This reaction forms a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. spcmc.ac.inresearchgate.net
For example, this compound has been successfully used to resolve racemic carnitinamide. google.comgoogle.com The process involves reacting DL-carnitinamide with this compound to form diastereomeric salts. Due to their different solubilities in a solvent like isopropanol, the D-camphorate of L-carnitinamide crystallizes out of the solution while the D-camphorate of D-carnitinamide remains dissolved, allowing for their separation. google.com Similarly, this compound has been used as a resolving agent for other compounds, including DL-lysine and (RS)-3-pyrrolidinol. adipogen.combiomol.comgoogle.com
A study investigating the use of D-phenylglycinamide (D-PGA) as a resolving agent tested its ability to form diastereomeric salts with this compound, among other acids. acs.orgfilinchuk.com This research highlights the systematic study of diastereomeric salt formation for potential applications in chiral resolution. acs.orgfilinchuk.com
The table below provides examples of compounds resolved using this compound via diastereomeric salt formation.
| Racemic Compound | Resolving Agent | Method | Reference(s) |
| DL-Carnitinamide | This compound | Fractional crystallization in isopropanol | google.comgoogle.com |
| DL-Lysine | This compound | Fractional crystallization | adipogen.combiomol.com |
| (RS)-3-Pyrrolidinol | This compound | Diastereomeric salt formation and separation | google.com |
| Racemic bases (general) | This compound | Formation of diastereomeric salts | spcmc.ac.in |
This compound and its derivatives are also employed in chiral chromatography, a powerful technique for separating enantiomers.
In gas chromatography, this compound is used to create chiral stationary phases (CSPs). These are materials packed into the chromatography column that interact differently with the enantiomers of a racemic mixture as they pass through, leading to their separation.
Metal-organic frameworks (MOFs) incorporating this compound have emerged as effective CSPs for high-resolution GC. tandfonline.comtandfonline.comresearchgate.net For instance, a porous chiral MOF, InH(D-C₁₀H₁₄O₄)₂, assembled from d-(+)-camphoric acid, has been used as a CSP. tandfonline.comtandfonline.com This material possesses a left-handed helical channel and has shown excellent selectivity in separating various racemates, isomers, and other organic compounds. tandfonline.comtandfonline.com
Another example is a 3-D open-framework material, Co(D-Cam)₁/₂(bdc)₁/₂(tmdpy), where D-Cam is this compound. nih.gov This MOF, containing enantiopure building blocks, was coated onto open tubular columns and demonstrated good recognition ability, especially for chiral compounds. nih.gov The use of such d-camphorate-based MOFs can even improve the enantioseparations on other chiral stationary phases, such as cyclodextrins. researchgate.net
The table below summarizes the use of this compound-based materials as chiral stationary phases in GC.
| Chiral Stationary Phase (CSP) | Analytes Separated | Key Findings | Reference(s) |
| InH(D-C₁₀H₁₄O₄)₂ (a MOF) | Racemates, isomers, alkanes, alcohols | Excellent selectivity and recognition ability for chiral compounds | tandfonline.comtandfonline.com |
| Co(D-Cam)₁/₂(bdc)₁/₂(tmdpy) (a MOF) | Racemates, isomers, alkanes, alcohols | Good recognition ability, especially for chiral compounds | nih.gov |
| Co(D-Cam)₁/₂(bdc)₁/₂(tmdpy) with cyclodextrin (B1172386) | Racemates | Improved enantioseparations on the cyclodextrin phase | researchgate.net |
Chiral Chromatography Applications
Electrochromatography (e.g., Open Tubular Capillary Electrochromatography, OT-CEC)
Open tubular capillary electrochromatography (OT-CEC) has emerged as a powerful technique for chiral separations, and materials incorporating this compound have shown significant promise as chiral stationary phases (CSPs). nih.gov
In one notable study, a homochiral helical metal-organic framework (MOF), [Zn2(D-Cam)2(4,4'-bpy)]n, was synthesized using d-(+)-camphoric acid (D-Cam) and 4,4'-bipyridine (B149096) (4,4'-bpy). nih.govfrontiersin.org This MOF was coated onto the inner surface of a capillary column to create a chiral stationary phase for OT-CEC. nih.gov The resulting column demonstrated effective separation of chiral compounds, achieving baseline resolution for the enantiomers of flavanone (B1672756) and praziquantel (B144689) with a resolution of over 2.10. nih.govfrontiersin.org The separation efficiency was influenced by parameters such as the pH, organic modifier content, and buffer concentration of the mobile phase. nih.govfrontiersin.org The robustness of the MOF-coated column was confirmed by its consistent performance, with relative standard deviations (RSDs) for retention time being 1.04% for run-to-run, 2.16% for day-to-day, and 3.07% for column-to-column reproducibility. nih.gov These findings underscore the potential of this compound-based MOFs as effective and stable CSPs for enantioseparation in CEC. nih.govfrontiersin.org
Adsorption-Based Enantiomer Separation using Chiral Porous Materials (e.g., Covalent Organic Frameworks, COFs)
Chiral porous materials, particularly covalent organic frameworks (COFs), offer a versatile platform for enantioselective adsorption due to their large surface area, high stability, and tunable pore structures. rsc.orgrsc.org this compound has been successfully employed as a chiral building block to impart enantioselectivity to these materials. rsc.orgnih.gov
A key strategy involves the post-synthetic modification of an existing COF with this compound. rsc.orgrsc.org For instance, a COF (TzDa) was modified with this compound chloride (d-cam-ClO) to create a chiral COF known as CTzDa. rsc.orgnih.gov This modification introduced chiral recognition sites into the COF's channels. rsc.org The successful grafting of the this compound moiety was confirmed by Fourier-transform infrared (FTIR) spectroscopy. nih.gov The introduction of the chiral group led to a decrease in the Brunauer–Emmett–Teller (BET) surface area from 1380 m² g⁻¹ to 403 m² g⁻¹ and a reduction in pore size from 3.2 nm to 1.8 nm. rsc.org
This this compound-functionalized COF, CTzDa, was then used as an adsorbent for the separation of amino acid enantiomers. rsc.org It demonstrated high selectivity and rapid kinetics for the adsorption and separation of the enantiomers of tryptophan, histidine, aspartic acid, and serine. rsc.org The underlying mechanism for this selectivity is attributed to the formation of stereoscopic hydrogen bonds between the chiral framework and the amino acid enantiomers. rsc.orgrsc.org
Preferential Crystallization and Co-crystallization Strategies
Preferential crystallization is a technique used to separate enantiomers from a racemic mixture by selectively crystallizing one enantiomer with the aid of seed crystals. acs.orgresearchgate.net This method is applicable to racemic compounds that form conglomerates, which are physical mixtures of enantiopure crystals. researchgate.net
Co-crystallization, an alternative method, involves the use of a chiral co-former to selectively form a crystalline solid (a cocrystal) with one enantiomer from a racemate. nih.gov This technique relies on non-covalent interactions like hydrogen bonding. nih.gov this compound has been investigated as a chiral resolving agent in such crystallization-based separations.
In one study, the chiral resolution of racemic Tröger's base receptors was achieved through chiral recognition with (+)-camphoric acid, which facilitated separation via hydrogen-bonding interactions. capes.gov.br Another study explored the formation of diastereomeric salts between D-phenylglycinamide and this compound as a potential route for chiral resolution. filinchuk.com
Furthermore, research into the self-assembly of metal-organic frameworks has revealed spontaneous resolution processes involving camphorates. nih.govcsulb.edu During the solvothermal assembly of DL-camphoric acid with zinc nitrate (B79036) in the presence of triethanolamine, two distinct chiral 3D frameworks were formed, each containing only one enantiomer of the camphoric acid. nih.govcsulb.edu This demonstrates a cooperative enantioselectivity between the chiral ligand and an in-situ-formed chiral metal complex, highlighting a potential pathway for enantioseparation. nih.gov The chiral induction effect of camphoric acid has also been shown to control the chirality of the final material in the crystallization of other systems. researchgate.net
Mechanisms of Chiral Recognition in Materials
The ability of materials functionalized with this compound to separate enantiomers stems from specific molecular interactions. The rigid, well-defined chiral structure of the camphoric acid moiety creates a selective environment within the material's pores or on its surface.
Host-Guest Interactions within Chiral Frameworks
Chiral recognition in this compound-based materials is fundamentally a process of host-guest chemistry. mdpi.com The chiral framework, such as a MOF or COF, acts as the "host," while the enantiomeric molecules to be separated are the "guests." The effectiveness of the separation depends on the difference in the stability of the diastereomeric complexes formed between the host and each guest enantiomer. mdpi.com
Numerous interactions contribute to this recognition, including hydrogen bonding, π-π interactions, and steric hindrance. rsc.orgmdpi.com For example, in a chiral COF modified with this compound, the introduction of the chiral moiety creates various stereoscopic interactions within the material's channels. rsc.org These interactions, which can be validated through computational modeling and molecular dynamics simulations, are responsible for the enantioselective adsorption of guest molecules like amino acids. rsc.org The large surface area and ordered pore structure of these frameworks allow for numerous contact points between the host and guest, amplifying the subtle differences in interaction energy between enantiomers. rsc.orgmdpi.com
Role of Complementary Void Shapes and Hydrogen Bonding in Selectivity
The specific geometry of the pores and cavities within a chiral material plays a crucial role in its selectivity. The shape of the voids created by the this compound ligands must be complementary to one enantiomer more than the other, a concept often referred to as a "chiral pocket." mdpi.com The size of the pore is critical; an ideal pore size that roughly matches the size of the guest molecule can maximize the impact of the chiral center on the host-guest interaction, leading to higher enantioselectivity. mdpi.com
Data Tables
Table 1: Separation Performance of this compound-Based MOF in OT-CEC
| Analyte | Resolution (Rs) | Run-to-Run RSD (%) | Day-to-Day RSD (%) | Column-to-Column RSD (%) |
| Flavanone | >2.10 | 1.04 | 2.16 | 3.07 |
| Praziquantel | >2.10 | 1.04 | 2.16 | 3.07 |
| Data sourced from Fei et al. (2014). nih.govfrontiersin.org |
Table 2: Properties of COF Before and After this compound Modification
| Material | BET Surface Area (m² g⁻¹) | Pore Size (nm) | Zeta Potential (mV) |
| TzDa (unmodified) | 1380 | 3.2 | -8.2 |
| CTzDa (modified) | 403 | 1.8 | -47.3 |
| Data sourced from a 2020 study on chiral COFs. rsc.orgnih.gov |
Computational and Theoretical Studies on D Camphoric Acid Systems
Quantum-Chemical Simulations and Density Functional Theory (DFT)
Quantum-chemical simulations and Density Functional Theory (DFT) have become indispensable tools for investigating the properties of d-camphoric acid and its derivatives at a molecular level. These computational approaches allow for a detailed exploration of molecular behavior that can be difficult to access through experimental means alone.
Analysis of Molecular Conformations and Stereoisomerism
This compound is a chiral molecule possessing two stereocenters, which gives rise to a pair of enantiomers and distinct conformational arrangements. torvergata.it DFT calculations have been effectively used to analyze the various conformations of this compound and its related ligands, especially to understand how these conformations change upon coordination with metal ions in the formation of larger supramolecular structures. core.ac.ukoregonstate.edunih.gov
The stereoisomerism of camphoric acid extends to diastereomers, namely the cis and trans forms. The naturally occurring d-(+)-camphoric acid is the (1R,3S)-isomer, which has a cis configuration. researchgate.net Its trans-isomer, isocamphoric acid, has also been investigated, leading to the synthesis of a large family of homochiral metal isocamphorates and the first observation of diastereoisomerism in isostructural Metal-Organic Frameworks (MOFs). nih.gov Computational studies are crucial in understanding the energetic differences and structural implications of these stereoisomers. For instance, theoretical studies can explain how the conformational rigidity of co-ligands used alongside this compound can determine whether the resulting metal complexes are chiral or achiral. csulb.edu In some cases, the chiral d-camphorate ligand has been observed to racemize during crystallization, leading to an achiral structure, a phenomenon that can be investigated with computational energy calculations. csulb.edu
Stereoisomers of Camphoric Acid
| Isomer Name | Stereochemistry | Common Form | Key Feature |
|---|---|---|---|
| d-(+)-camphoric acid | (1R,3S) | cis | Prolific building block for homochiral MOFs. |
| l-(-)-camphoric acid | (1S,3R) | cis | Enantiomer of this compound. researchgate.net |
| l-isocamphoric acid | trans | trans | Used to create a new family of homochiral materials. nih.gov |
| d-isocamphoric acid | trans | trans | Enantiomer of l-isocamphoric acid. |
Theoretical Investigations of Ligand Structures and Metal Complexes
DFT calculations provide deep insights into the geometric and electronic structures of this compound-derived ligands and their metal complexes. Such theoretical studies are often performed to complement experimental data from techniques like X-ray crystallography, helping to rationalize observed structures and properties. nih.gov
For example, DFT has been used to compare the molecular conformations of ligands before and after complexation with metal ions like cadmium(II) and zinc(II). core.ac.ukoregonstate.edu These studies reveal how the coordination to a metal center influences the ligand's geometry and, consequently, the architecture of the resulting coordination polymer. core.ac.ukoregonstate.edu Theoretical calculations have also been employed to understand the structure of halogenated salen ligands derived from camphoric acid and their corresponding copper (II) complexes, which have shown potential as antitumor agents. The binding energy of coordination bonds, such as the M–O bonds in d-block metal complexes, can be calculated using DFT to confirm the high stability of these systems.
Determination of Reaction Transition States
A significant application of DFT is the elucidation of reaction mechanisms by locating and characterizing transition states. By calculating the energy profile along a reaction coordinate, researchers can determine activation barriers and identify the most probable reaction pathways.
A notable example involves the manganese-catalyzed γ-lactonization of unactivated primary C–H bonds in this compound. core.ac.uk DFT analysis was used to investigate the reaction mechanism, pointing to a rebound-type process initiated by an intramolecular 1,7-hydrogen atom transfer (HAT) from a γ-C-H bond of the substrate to a reactive Mn(IV)-oxyl intermediate. core.ac.uk This computational analysis was crucial in understanding the high site- and diastereoselectivity observed experimentally. core.ac.uk
Similarly, DFT calculations have been used to explore the mechanisms of other reactions involving camphor-derived molecules. These include the Darzens reaction of camphor-based α-bromoketones, where computations showed a two-step mechanism, and the bromination of camphor (B46023), where theoretical insights helped to reconcile different empirical explanations for the reaction's regioselectivity. oregonstate.edu While not always focused on this compound itself, these studies demonstrate the power of DFT to map out complex reaction pathways and transition states in this class of compounds. nih.gov
Modeling of Coordination Modes and Architectures in CPs and MOFs
This compound is a versatile and widely used building block in the construction of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) due to its chirality, resistance to racemization, and varied coordination behaviors. Computational modeling plays a vital role in understanding and predicting the diverse structures that can arise from its use.
Experimental studies have revealed that the camphorate dianion can adopt multiple coordination modes, including chelating and bridging fashions. core.ac.uk These different modes, combined with the use of various metal ions and auxiliary N-donor co-ligands, lead to a remarkable diversity of architectures, from 1D chains to 2D layers and complex 3D frameworks. oregonstate.edu For instance, in one study, this compound and a diimidazol-phenanthroline ligand were shown to exhibit different bridging fashions, resulting in the construction of both a homochiral 2D coordination polymer and two different homochiral 3D coordination polymers. core.ac.ukoregonstate.edunih.gov In a series of heterometallic manganese-lanthanide frameworks, this compound was unprecedentedly found to adopt three different coordination modes within a single structure.
Theoretical modeling complements these experimental findings by providing a rationale for the formation of specific architectures. core.ac.uk DFT calculations can analyze the relative stabilities of different conformations and coordination geometries, helping to explain why a particular structure is favored under certain synthetic conditions. core.ac.ukoregonstate.edu Furthermore, computational screening of homochiral MOFs is an emerging area for predicting properties like enantioselective adsorption.
Examples of this compound in CPs and MOFs
| Compound Formula (Simplified) | Metal Ion(s) | Dimensionality | Key Structural Feature | Reference |
|---|---|---|---|---|
| [Cd2(d-cam)2(La)2] | Cd(II) | 2D | Homochiral 2D coordination polymer | core.ac.ukoregonstate.edu |
| [Zn2(d-cam)2(Lb)2] | Zn(II) | 3D | Homochiral 3D coordination polymer | core.ac.ukoregonstate.edu |
| Co(D-Cam)1/2(bdc)1/2(tmdpy) | Co(II) | 3D | Framework with intrinsic chiral topology | |
| [Cu2(D-cam)2(dabco)]n | Cu(II) | 3D (SURMOF) | Anisotropic chiral framework studied with OCD | researchgate.net |
| [Mn-Ln-d-cam] | Mn(II), Ln(III) | 3D | Heterometallic framework with three d-cam coordination modes |
Electromagnetic Properties of Molecular Ensembles
The collective electromagnetic response of molecules arranged in specific geometries can differ significantly from the response of individual molecules. Computational methods are essential for understanding these emergent properties, with this compound serving as a key chiral test molecule in such studies.
Computation of Dynamic Polarizability Tensors
A powerful methodology has been developed to compute the electromagnetic properties of molecular ensembles by linking quantum-chemical simulations with the transfer matrix (T-matrix) approach. The T-matrix of an object provides a complete description of its electromagnetic response, and for a molecule, it can be calculated from its dynamic polarizability tensor. This tensor, which describes how the molecule's electron cloud is distorted by time-varying electric and magnetic fields, can be computed using quantum-mechanical methods like time-dependent DFT or Hartree-Fock theory.
This approach has been exemplified using a cross-like arrangement of four identical this compound molecules. Researchers first compute the dynamic polarizability tensor for a single this compound molecule and then use this to construct the T-matrix for the four-molecule ensemble. From the ensemble's T-matrix, chiro-optical properties such as Circular Dichroism (CD) can be calculated efficiently. The results from this scale-bridging method show very good agreement with full quantum-mechanical calculations performed on the entire four-molecule cross, demonstrating its accuracy and efficiency for predicting the optical response of larger molecular systems.
Computed Circular Dichroism of this compound Crosses
| Cross Configuration | Center-of-Mass Distance | Calculation Method | Key Finding | Reference |
|---|---|---|---|---|
| Cross "A" | 6.778 Å | Full QM "Reference" and "Embedded" T-matrix | CD arises from the joint arrangement of the molecules. | |
| Cross "B" | 8.400 Å | Full QM "Reference" and "Embedded" T-matrix | The intensity of the CD signal is dependent on intermolecular distance. | |
| Cross "C" | 11.646 Å | Full QM "Reference" and "Embedded" T-matrix | Demonstrates the methodology's ability to handle different geometries. |
Simulation of Infrared (IR) Absorption and Vibrational Circular Dichroism (VCD) Spectra
The determination of the absolute configuration of chiral molecules is a critical aspect of organic chemistry, and vibrational circular dichroism (VCD) has emerged as a powerful technique for this purpose. researchgate.net VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. rsc.org The absolute configuration of a molecule can be definitively assigned by comparing its experimental VCD spectrum with the spectrum computed through quantum chemical calculations. researchgate.net
Computational studies, particularly those using density functional theory (DFT), are essential for interpreting the complex IR and VCD spectra of molecules like this compound. nih.gov The rigid bridged structure common to camphor-related compounds allows for the identification of distinct spectroscopic regions in the mid-IR range that can be used for structural diagnosis. nih.gov However, the analysis is not without its challenges. Carboxylic acids have a strong tendency to form aggregates, such as dimers, through intermolecular hydrogen bonding, especially at concentrations above 0.005 M in solvents like chloroform (B151607). pageplace.de This self-aggregation significantly complicates the VCD spectra and their computational analysis, as the spectra of the aggregates must be explicitly computed. rsc.org
A key difficulty in the VCD analysis of this compound is its poor solubility in weakly polar solvents like chloroform (CDCl₃) or dichloromethane (B109758) (CD₂Cl₂), which are the preferred media for VCD spectroscopy to avoid strong solvent-solute hydrogen bonding interactions. rsc.org To overcome this, researchers have developed methods to break up the carboxylic acid dimers. One successful approach involves the use of 7-azaindole, which forms stronger, more stable hydrogen-bonded complexes with the carboxylic acid groups than the acid forms with itself. rsc.org This strategy simplifies the solution-phase structure, allowing for more straightforward and accelerated VCD spectra calculations. rsc.org In one study, this compound was dissolved in CDCl₃ in the presence of two equivalents of 7-azaindole, enabling the successful recording and simulation of its IR and VCD spectra. rsc.org The comparison between the experimental and computed spectra for the this compound·7-azaindole complex showed excellent agreement, validating the computational model. rsc.org
The table below summarizes the challenges and solutions in the spectral analysis of this compound.
| Challenge | Cause | Computational Implication | Solution |
| Spectral Complexity | Self-aggregation via intermolecular hydrogen bonding to form dimers. rsc.orgpageplace.de | Requires explicit computation of aggregate spectra, increasing complexity. rsc.org | Use of a hydrogen-bond breaking agent like 7-azaindole. rsc.org |
| Poor Solubility | This compound is insoluble in preferred nonpolar VCD solvents (e.g., CDCl₃). rsc.org | Complicates obtaining high-quality experimental data for comparison with simulations. rsc.org | Formation of a soluble complex with 7-azaindole. rsc.org |
These computational and experimental synergies are also applied to more complex systems, such as metal-organic frameworks (MOFs) incorporating this compound, where simulations of IR and VCD spectra help to elucidate the structure and chiral properties of the final material. 3dmm2o.dekit.edu
Application of Transfer Matrix (T-matrix) Approach in Optical Response
A significant challenge in computational materials science is to accurately predict the electromagnetic properties of macroscopic materials from the quantum mechanical properties of their molecular constituents. arxiv.org The Transfer Matrix (T-matrix) approach provides a powerful tool to bridge this gap, allowing for the efficient computation of the electromagnetic response of molecular ensembles, including those with chiral components like this compound. researchgate.netd-nb.info The T-matrix of an object offers a complete description of its electromagnetic response to an external field. arxiv.org
This methodology establishes a direct link between quantum-chemical simulations and classical scattering theory. researchgate.net The process begins with calculating the dynamic polarizabilities of a single molecule using methods like time-dependent density-functional theory (TD-DFT). researchgate.net These quantum-mechanical data are then used to construct the T-matrix for the individual molecule. d-nb.info Once the T-matrix of a single molecule is known, the T-matrix for an arbitrary arrangement of multiple molecules can be calculated efficiently, which in turn allows for the prediction of optical properties like circular dichroism (CD). arxiv.orgd-nb.info
This approach was exemplified in a study using a cross-like arrangement of four identical this compound molecules with C4 symmetry. researchgate.netd-nb.info The key parameters of this computational model are detailed in the table below.
| Parameter | Value | Reference |
| Molecular Arrangement | Cross-like, C4 symmetry | researchgate.net |
| Number of Molecules | 4 | researchgate.net |
| Molecule Type | This compound | researchgate.net |
| Center-of-Mass Distance from Origin | 6.778 Å | researchgate.netd-nb.info |
| Linear Response Damping | 0.025 eV (FWHM) | researchgate.net |
By computing the T-matrix for this four-molecule ensemble, researchers could predict the average circular dichroism of the structure as a function of wavelength. researchgate.net Further calculations explored how the CD signal changed as the distance between the molecules was varied, demonstrating the method's ability to probe the relationship between structural arrangement and chiroptical response. researchgate.net This scale-bridging simulation workflow, which combines quantum chemistry with optical simulations via the T-matrix, is crucial for understanding how chirality builds up from individual components to a composite object and for designing novel molecular materials for photonic applications. researchgate.netd-nb.info
Computational Design and Prediction in Chiral Materials Science
Computational modeling is an indispensable tool in the rational design and prediction of the properties of chiral materials derived from this compound. rsc.org This enantiopure building block is frequently used to construct homochiral materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which have significant potential in applications like enantioselective separations and asymmetric catalysis. rsc.orgfrontiersin.org
Computational methods allow researchers to predict and understand the host-guest interactions that govern chiral recognition. For instance, in the development of a chiral COF for the enantioselective adsorption of amino acids, this compound was grafted onto the framework's channels. rsc.org Computational modeling played a crucial role in this research in several ways:
Validation of Interactions: Molecular dynamics simulations were used to validate the stereoisomeric interactions between the chiral-functionalized COF channels and the amino acid enantiomers.
Understanding Separation Mechanisms: Simulations helped elucidate the mechanisms behind enantioselective adsorption, complementing experimental data. rsc.org
Optimization of Materials: Docking studies can be employed to computationally optimize the structure of the chiral moiety and the framework to enhance enantioselectivity for specific target molecules.
The table below outlines the application of computational methods in the design of a this compound-modified COF (CTzDa) for chiral separations. rsc.org
| Research Stage | Experimental Technique | Computational Method | Finding |
| Material Synthesis | Post-modification grafting of this compound onto a COF (TzDa). rsc.org | N/A | Successful introduction of a chiral environment into the COF channels. rsc.org |
| Structural Characterization | FTIR, PXRD, BET analysis. rsc.org | N/A | Grafting confirmed; surface area decreased from 1380 m²/g to 403 m²/g. rsc.org |
| Chiral Recognition | Adsorption experiments with amino acid enantiomers. rsc.org | Molecular Dynamics & Docking Studies. rsc.org | Validated host-guest interactions and confirmed the role of stereoscopic interactions in enantioselective ability. rsc.org |
| Property Analysis | Zeta potential measurement. rsc.org | N/A | Zeta potential shifted from -8.2 mV to -47.3 mV, enhancing chiral recognition via electrostatic interactions. rsc.org |
Through such integrated experimental and computational workflows, scientists can move beyond trial-and-error synthesis. rsc.org Computational design allows for the pre-screening of potential structures and the prediction of their performance, accelerating the discovery of new chiral materials with tailored properties for specific, high-value applications. frontiersin.orghenu.edu.cn
Advanced Materials Applications and Emerging Research Directions
Polymer Science and Engineering
d-Camphoric acid is gaining attention as a bio-based monomer for creating novel polyesters and copolymers. Its rigid, cyclic structure can impart desirable thermal and mechanical properties to polymers, offering a sustainable alternative to petrochemical-based plastics. rsc.orgresearchgate.netresearchgate.net
The copolymerization of this compound with various diols has yielded a range of polyesters with glass transition temperatures (Tg) spanning from -16 °C to 125 °C. rsc.org This wide range demonstrates the potential to tune the material's properties for specific applications. For instance, polyethylene (B3416737) camphorate (PEC) has a Tg of 51 °C, comparable to some commercial polymers. researchgate.netrsc.org When copolymerized with diols containing longer aliphatic chains, the resulting polyesters exhibit lower Tg values, while the use of cyclic diols leads to higher Tg values. nih.gov
Notably, polyesters derived from this compound can exhibit enhanced thermal stability and mechanical strength due to the rigid five-membered ring in its structure. researchgate.netresearchgate.net Research has shown that incorporating this compound can increase the glass transition temperature and viscosity of polyester (B1180765) resins. researchgate.net The bio-based nature of this compound also contributes to the development of more sustainable plastics. rsc.orgnih.gov For example, polyesters synthesized from this compound and various diols have shown high bio-based content and excellent thermal-mechanical properties. researchgate.net Furthermore, some of these polyesters, like PEC, have demonstrated significant degradation in water over a two-week period, highlighting their potential for creating biodegradable materials. rsc.orgrsc.org
Table 1: Thermal Properties of Polyesters Derived from this compound and Various Diols rsc.org
| Diol | Polyester Name | Glass Transition Temperature (Tg) |
|---|---|---|
| Ethylene glycol | Polyethylene camphorate (PEC) | 51 °C |
| Erythritol | Polyerythritan camphorate | 100 °C |
This table showcases the tunability of polyester properties based on the diol used in polymerization with this compound.
Copolymerization is a key strategy for modifying and enhancing the properties of polymers, and this compound has proven to be a versatile comonomer. nih.govmdpi.com By introducing this compound into existing polymer chains, researchers can tailor properties such as crystallinity, flexibility, and gas barrier capabilities. nih.govmdpi.com
For instance, the introduction of this compound into poly(butylene furanoate) (PBF) has been shown to modulate its thermal and mechanical properties. mdpi.com The resulting copolymers, P(BFmBCn), where 'm' and 'n' represent the molar percentages of the respective co-units, exhibit a decrease in the glass transition temperature (Tg) and an increase in the amorphous phase, leading to improved flexibility. mdpi.com This strategy allows for the creation of materials ranging from highly ductile with high resistance to those resembling thermoplastic elastomers, simply by adjusting the copolymer composition. mdpi.com
Similarly, copolymerizing this compound with poly(butylene trans-1,4-cyclohexanedicarboxylate) (PBCE) can reduce the crystallinity of the final material, thereby decreasing its fragility and opacity. nih.gov This chemical modification, conducted in the melt without solvents, leads to a progressive lowering of the glass transition temperature as the amount of camphoric co-units increases, indicating a flexibilizing effect. nih.gov The introduction of camphoric acid has also been explored in polyethylene terephthalate (B1205515) (PET) analogues, resulting in polymers with increased bio-based content. researchgate.netrsc.org While the Tg values of these copolymers were lower than that of PET, they remained competitive with polylactic acid (PLA). researchgate.netrsc.org
These examples demonstrate that copolymerization with this compound is a successful approach to fine-tune the physicochemical characteristics of bio-based polyesters for applications such as sustainable food packaging. nih.govmdpi.com
Development of Bio-based Polyesters with Tunable Properties
Optical and Electronic Materials
The inherent chirality of this compound makes it a valuable component in the synthesis of advanced materials with unique optical and electronic properties. Its use in coordination polymers and metal-organic frameworks (MOFs) has led to the development of materials with potential applications in luminescence, nonlinear optics, and ferroelectricity.
Metal-camphorate frameworks, which are coordination polymers incorporating this compound, have shown promising luminescent properties. acs.orgtandfonline.comresearchgate.net The luminescence in these materials often arises from the organic ligands, and the rigid framework of the MOF can enhance the emission intensity compared to the free ligand. osti.gov The coordination of this compound to metal centers can also lead to ligand-to-metal charge transfer (LMCT) phenomena, influencing the luminescent behavior. osti.gov
For example, cadmium-based MOFs constructed with this compound and other ligands have been investigated for their luminescent and nonlinear optical properties. acs.org In some cases, the emission is attributed to internal π→π* electron transitions within the ligands. rsc.org The choice of metal ion and co-ligands can tune the luminescent properties of the resulting frameworks. For instance, zinc(II)-camphorate frameworks have demonstrated strong fluorescence, suggesting their potential as photoluminescent materials. tandfonline.com
Furthermore, lanthanide-based metal-organic frameworks incorporating this compound have been synthesized, and their luminescent properties studied. researchgate.net The unique electronic structure of lanthanide ions can lead to characteristic sharp emission lines when sensitized by the organic ligands. mdpi.com The chirality of the this compound ligand can also influence the chiro-optical properties of these luminescent materials. mdpi.com Researchers have also demonstrated that the luminescence of certain metal-camphorate frameworks can be used for sensing applications, for instance, in the quantitative detection of metal ions and organic molecules. acs.org
The non-centrosymmetric nature of chiral molecules is a key requirement for materials exhibiting second-order nonlinear optical (NLO) effects. This compound, being a chiral molecule, is an excellent building block for creating NLO-active materials. acs.orgrsc.org When incorporated into coordination polymers, the chirality of this compound can induce the formation of non-centrosymmetric crystal structures, which is essential for second-harmonic generation (SHG), a second-order NLO phenomenon. acs.orgrsc.org
Several studies have reported the synthesis of coordination polymers based on this compound that exhibit NLO properties. acs.orgresearchgate.netrsc.org For instance, a cadmium-based coordination polymer incorporating this compound was found to satisfy the fundamental requirements for a second-order NLO material. rsc.org Another family of coordination polymers generated from this compound and flexible ligands also displayed second-order NLO properties. acs.org
The design of these materials often involves combining the chiral this compound with other organic ligands and metal ions to create a non-centrosymmetric framework. acs.orgrsc.org The resulting materials have potential applications in areas such as optical data storage, telecommunications, and information processing. rsc.orgmdpi.com A novel 2D bismuth-camphorate coordination polymer has been shown to be non-centrosymmetric and exhibits a strong SHG response. researchgate.net
Ferroelectric materials exhibit a spontaneous electric polarization that can be reversed by an external electric field, making them useful for data storage and sensors. The chirality of this compound can play a crucial role in the design of ferroelectric coordination polymers. Chiral molecules can promote the formation of polar, non-centrosymmetric crystal structures, which is a prerequisite for ferroelectricity. rsc.org
Research has shown that coordination polymers constructed from this compound can exhibit ferroelectric properties. acs.org A family of coordination polymers based on cadmium and this compound, along with various flexible ligands, were investigated for their ferroelectric behavior. acs.org The chirality of the this compound ligand is instrumental in creating the necessary acentric crystal packing for these properties to emerge.
Second-Order Nonlinear Optical (NLO) Properties
Catalysis and Functional Materials
This compound, a readily available chiral building block derived from the renewable resource (+)-camphor, has garnered significant attention in the development of advanced functional materials. researchgate.netmdpi.com Its rigid bicyclic structure and defined stereochemistry make it an excellent component for creating materials with specific catalytic and recognition properties.
Asymmetric Catalysis (e.g., Enantioselective Trimethylsilylcyanation)
Derivatives of this compound have been instrumental in the synthesis of chiral ligands for asymmetric catalysis. One notable application is in the enantioselective trimethylsilylcyanation of aldehydes, a key reaction for producing optically active cyanohydrins. These cyanohydrins are valuable precursors for synthesizing other important chiral molecules like α-hydroxy acids and β-hydroxyamines. arkat-usa.org
Researchers have synthesized chiral salen-type ligands by condensing derivatives of this compound. orcid.orggoogle.co.uk For instance, new chiral salen ligands prepared through the ultrasound-irradiated condensation of an optically active diamine derived from (+)-camphor with aromatic 1-hydroxyaldehydes have been developed. researchgate.net When these ligands are combined with a titanium(IV) source, such as Ti(OPr-i)4, they form Ti(IV)(salen) complexes in situ. researchgate.net
These complexes have proven to be effective catalysts for the trimethylsilylcyanation of aldehydes. google.co.ukresearchgate.net In studies using benzaldehyde (B42025) as a model substrate, these catalysts have demonstrated high activity, leading to excellent product yields. arkat-usa.org The rigidity of the diamine backbone, derived from camphoric acid, is considered a key factor in achieving the observed selectivities. arkat-usa.org While ligands with less rigid backbones derived from camphoric acid have shown lower selectivities, certain pyrrolidine-based salen ligands have achieved enantiomeric excesses (e.e.) of up to 88%. arkat-usa.org Research has shown that chiral salen-titanium complexes can catalyze the reaction with enantioselectivities up to 87.1% e.e. researchgate.net
| Catalyst System | Substrate | Yield | Enantiomeric Excess (e.e.) | Reference |
| Ti(IV) complex with this compound-based salen ligand | Benzaldehyde | 72-99% | up to 79% | researchgate.net |
| Ti(IV) complex with pyrrolidine-based salen ligand | Benzaldehyde | >94% | up to 88% | arkat-usa.org |
Chiral Sensing Platforms
The inherent chirality of this compound makes it a valuable component in the construction of platforms for enantioselective recognition. It has been successfully integrated into both fluorescent sensors and quartz crystal microbalance (QCM) systems, primarily through its use as a linker in Metal-Organic Frameworks (MOFs).
Fluorescent Sensors
This compound has been employed as a chiral co-ligand in the synthesis of zinc(II)-based MOFs for use as fluorescent sensors. rsc.orgresearcher.lifeunimelb.edu.au By incorporating this compound, which possesses point chirality, alongside other ligands with axial chirality (like those based on the 1,1'-binaphthyl core), researchers have created MOFs with exceptional enantioselective sensing capabilities. rsc.orgunimelb.edu.au These sensors can effectively identify enantiomers, which is crucial in the pharmaceutical and agricultural industries. rsc.org The Zn(II) MOFs developed exhibited an outstanding enantiomeric ratio (ER) of 3.92, which is among the highest values reported for such sensors. rsc.orgunimelb.edu.au
In another approach, this compound was installed as a chiral linker into a flexible zirconium-based MOF (PCN-700) to create a new material, PCN-700-C. nih.gov This material functions as a highly stable and efficient luminescent sensor for the enantioselective detection of various chiral drugs. nih.gov The enantiomeric excess (ee) of chiral molecule mixtures can be determined by observing changes in the luminescence intensity. nih.gov The successful incorporation of the d-camphorate linker was confirmed by single-crystal X-ray diffraction. nih.gov
Quartz Crystal Microbalance (QCM) Sensors
Quartz Crystal Microbalance (QCM) is a highly sensitive mass-sensing technique that detects changes in the nanogram range by monitoring the resonance frequency of a quartz crystal. nih.govbiolinscientific.com It is a powerful tool for chiral recognition, where the sensitivity and specificity depend heavily on the chiral recognition layers coated on the sensor's surface. nih.govbeilstein-journals.org
Homochiral MOFs constructed using d-camphorate (d-Cam) as the chiral linker have been effectively used as the recognition layer in QCM sensors. nih.govbeilstein-journals.org For example, a QCM sensor array was built using several homochiral MOFs, including Cu2(d-Cam)2(dabco), where d-camphorate provides the chirality. nih.gov This sensor array successfully functioned as an "electronic nose" to enantioselectively detect and discriminate chiral odor molecules like limonene (B3431351) and 2-octanol (B43104) with 96% accuracy. nih.govbeilstein-journals.org
Furthermore, researchers have developed methods to grow oriented thin films of these chiral MOFs on surfaces, known as surface-attached metal-organic frameworks (SURMOFs). researchgate.netresearchgate.net By controlling the orientation of a [{Zn2((+)cam)2(dabco)}n] film (where (+)cam is derived from this compound) on a QCM sensor, significant enantioselectivity in the adsorption of chiral hexanediol (B3050542) pairs was demonstrated. researchgate.net In a different study, a photoswitchable MOF was created using this compound as the chiral linker and an azobenzene-containing pillar linker. rsc.org The enantioselective adsorption of (S)- and (R)-phenylethanol onto this SURMOF, measured by QCM, could be switched using light, which altered the pore environment by trans-cis isomerization of the azobenzene (B91143) groups without affecting the chiral this compound moieties. rsc.org
| Sensor Type | Material | Analyte(s) | Key Finding | Reference(s) |
| Fluorescent Sensor | Zn(II) MOF with this compound and BINOL-based ligands | Enantiomers | Achieved a high enantiomeric ratio (ER) of 3.92. | rsc.org, unimelb.edu.au |
| Fluorescent Sensor | Zr-MOF with d-camphorate linker (PCN-700-C) | Chiral Drugs | Stable and efficient luminescent sensing of various drugs. | nih.gov |
| QCM Sensor | Homochiral MOF array e.g., Cu2(d-Cam)2(dabco) | Chiral odor molecules (limonene, 2-octanol) | Enantioselective detection with 96% accuracy. | nih.gov, beilstein-journals.org |
| QCM Sensor (SURMOF) | Photoswitchable MOF with this compound and azobenzene linkers | (S)- and (R)-phenylethanol | Enantioselective adsorption could be controlled by light. | rsc.org |
Adsorbent Materials for Chemical Processes
The unique structural and chiral properties of this compound have been leveraged to create specialized adsorbent materials for various chemical processes, particularly in the selective removal of substances from mixtures. Coordination polymers (CPs) and MOFs constructed from this compound have shown significant promise as advanced adsorbents. researchgate.net
One area of application is in the treatment of dye-contaminated water. mdpi.com A novel nickel(II) coordination polymer, [Ni4(d-cam)2(d-Hcam)4(bpzpip)4(H2O)2], was synthesized using this compound. mdpi.com This material demonstrated selective adsorption capabilities; it readily adsorbed methyl blue (MyB) from water but did not adsorb methyl orange (MO) at all. mdpi.com This selectivity is highly desirable for separating specific pollutants. Similarly, other MOFs constructed from this compound have shown rapid uptake and regeneration for methyl orange and can selectively separate it from methylene (B1212753) blue. researchgate.net
Beyond dye separation, this compound has been used to synthesize a chiral covalent organic framework (CCOF) designed for the selective adsorption of amino acid enantiomers. It also plays a role as a chiral induction agent in the asymmetric crystallization of microporous frameworks, enabling the formation of homochiral materials from achiral precursors, which are important for developing heterogeneous asymmetric catalysts and separation materials. nih.gov
| Adsorbent Material | Target Adsorbate(s) | Selectivity/Performance | Reference(s) |
| Ni(II) Coordination Polymer with d-camphorate | Methyl Blue (MyB), Methyl Orange (MO) | Readily adsorbs MyB but not MO. | mdpi.com |
| Co(II) and Cd(II) MOFs with d-camphorate | Methyl Orange (MO), Methylene Blue (MB) | Showed rapid uptake of MO and high MO/MB separation ratio. | researchgate.net |
| Chiral Covalent Organic Framework (CCOF) | Amino acid enantiomers | Used for selective adsorption. |
Bio-inspired Mechanistic Studies Relevant to Material Science
Bio-inspired catalysis, which mimics the mechanisms of enzymes, offers powerful strategies for selective chemical transformations. This compound and its derivatives have served as valuable substrates in mechanistic studies that explore bio-inspired C–H bond activation, a fundamental process in both biology and synthetic chemistry.
In one study, researchers investigated the lactonization of unactivated primary C–H bonds using a manganese (Mn) catalyst. acs.org This process is inspired by enzymatic reactions that perform selective oxidations. The singly esterified derivative of this compound was used as a substrate. acs.org This chiral molecule presents multiple C–H bonds (two primary γ-sites and other secondary sites) that are accessible for oxidation directed by the carboxylic acid group. acs.org
The oxidation of this this compound derivative with a specific chiral Mn complex resulted in the formation of a bicyclic γ-lactone as the main product. acs.org Mechanistic investigations, including kinetic isotope effect and ¹⁸O labeling experiments, supported a rebound-type mechanism. This mechanism is believed to start with the intramolecular abstraction of a hydrogen atom from a primary γ-C–H bond by a highly reactive Mn(IV)-oxyl intermediate. acs.org This generates a carbon radical that then rapidly undergoes lactonization through carboxylate transfer. acs.org Such studies provide deep insights into reaction mechanisms that are crucial for designing new materials and catalysts for selective C–H functionalization.
Q & A
Q. What are the key physical properties of d-Camphoric acid critical for experimental reproducibility?
- Methodological Answer : this compound (CAS 124-83-4) has a melting point of 200.24°C, molecular weight of 200.24 g/mol, and solubility in polar solvents like methanol and acetonitrile. These properties influence purification (e.g., recrystallization) and storage conditions. For accurate experimental replication, document solvent choice, temperature during synthesis, and purity validation via melting point analysis .
- Data Table :
| Property | Value | Source |
|---|---|---|
| Melting Point | 200.24°C | |
| Molecular Weight | 200.24 g/mol | |
| Solubility in Methanol | 250 mg/mL (25°C) |
Q. How can spectroscopic methods validate the structural integrity of this compound derivatives?
- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., C=O stretch at 1665 cm⁻¹ for ester groups). Powder X-ray diffraction (PXRD) confirms crystallinity and framework stability in modified derivatives like chiral COFs. For example, post-synthetic modification of TzDa COF with this compound chloride showed new FTIR peaks at 1805 cm⁻¹ (carboxyl C=O) and retained PXRD patterns, ensuring structural fidelity .
Advanced Research Questions
Q. What experimental strategies optimize the enantioselective performance of this compound in chiral COFs?
- Methodological Answer : this compound can be converted to its acid chloride (D-cam-ClO) for covalent grafting onto COFs. Key steps include:
Synthesis : React hydroxyl-rich COFs (e.g., TzDa) with D-cam-ClO at room temperature to preserve crystallinity.
Characterization : Use zeta potential measurements to confirm increased negative charge (e.g., from -8.2 mV to -47.3 mV), enhancing chiral interactions.
Performance Testing : Evaluate enantioselective adsorption using amino acids (AAs) and correlate with BET surface area reduction (e.g., 1380 → 403 m²/g) due to chiral moiety incorporation .
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound-derived MOFs?
- Methodological Answer : Contradictions may arise from variations in MOF stability, pore accessibility, or grafting ratios. Address these by:
Standardizing Synthesis : Ensure consistent reaction conditions (e.g., solvent, temperature) and characterize grafting ratios via toluidine blue O assays (e.g., 41% in CTzDa COF).
Controlled Testing : Compare catalytic activity under identical substrate concentrations and pH.
Computational Modeling : Use density functional theory (DFT) to predict interaction energies between MOF channels and substrates, aligning with experimental results .
Data Contradiction & Validation
Q. What analytical frameworks are recommended for reconciling conflicting solubility data of this compound in mixed solvents?
- Methodological Answer : Conflicting solubility reports often stem from solvent polarity or impurities. To resolve:
Reproduce Experiments : Use HPLC-grade solvents and report temperature/pH.
Phase Diagrams : Construct solubility curves for binary solvent systems (e.g., water-ethanol).
Cross-Validate : Compare with thermogravimetric analysis (TGA) to detect solvent retention in crystals .
Synthesis & Modification
Q. What post-synthetic modification techniques enhance the thermal stability of this compound-functionalized materials?
- Methodological Answer :
- Covalent Bonding : Graft this compound via esterification (e.g., with COF hydroxyl groups) to improve thermal stability up to 200°C.
- Crosslinking : Introduce hydrogen-bonding networks using diamine linkers.
- Validation : Monitor stability via PXRD after immersion in acidic/basic solvents and TGA under nitrogen atmosphere .
Application-Oriented Questions
Q. How does the chirality of this compound influence its role in asymmetric catalysis?
- Methodological Answer : The rigid bicyclic structure of this compound creates stereochemical environments in MOFs/COFs, favoring specific enantiomer adsorption. For example, CTzDa COF showed preferential adsorption of L-amino acids due to complementary hydrogen bonding and electrostatic interactions. Quantify enantioselectivity via HPLC with chiral columns and report enantiomeric excess (ee) values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
